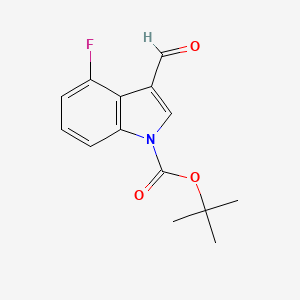![molecular formula C14H12N2 B8569187 1-benzyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8569187.png)
1-benzyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a molecular formula of C14H12N2. It is characterized by a pyrrolo-pyridine core structure with a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrrolo[3,2-b]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzyl bromide in the presence of a base can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to construct the pyrrolo-pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo-pyridine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as fibroblast growth factor receptors, thereby modulating signaling pathways involved in cell proliferation and migration . The compound’s ability to bind to these targets and inhibit their activity is crucial for its therapeutic potential .
Comparison with Similar Compounds
1-Benzyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution patterns.
1H-pyrrolo[3,4-b]pyridine: Different positioning of the nitrogen atoms in the ring.
1H-pyrrolo[2,3-c]pyridine: Variation in the ring fusion pattern
Uniqueness: this compound is unique due to its specific substitution pattern and its potential as a versatile building block in synthetic chemistry. Its ability to interact with specific molecular targets also sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-benzylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-14(16)7-4-9-15-13/h1-10H,11H2 |
InChI Key |
LOGFFHFLSCMKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)




![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)

![{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)

![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B8569188.png)
![1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B8569199.png)
